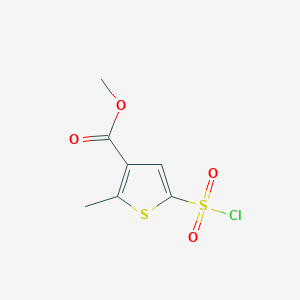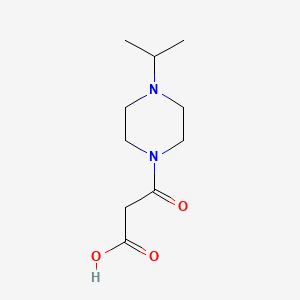![molecular formula C11H10BrClN2O2S B2524698 1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole CAS No. 2248999-42-8](/img/structure/B2524698.png)
1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole, also known by its IUPAC name 1-bromo-4-tosylbenzene , is a chemical compound with the molecular formula C₁₃H₁₁BrO₂S . It falls under the category of aryl sulfones . The compound consists of a pyrazole ring substituted with a bromine atom, a chlorine atom, a methyl group, and a tosyl (p-toluenesulfonyl) group. The tosyl group imparts sulfone functionality to the molecule .
Synthesis Analysis
The synthesis of 1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole involves several steps. While I don’t have specific papers at hand, the general synthetic route may include bromination of 4-methylacetophenone, followed by chlorination and subsequent cyclization with hydrazine hydrate. The tosyl group can be introduced using tosyl chloride or p-toluenesulfonic acid .
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-bromo-5-chloro-4-methylphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2O2S/c1-7-5-9(12)11(6-10(7)13)18(16,17)15-4-3-8(2)14-15/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKOCOQOMJLMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-5-chloro-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B2524616.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2524619.png)





![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide](/img/structure/B2524629.png)



![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2524635.png)

![5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2524638.png)